1-Propene, 3-bromo-1-chloro-, (1Z)- 1-Propene, 3-bromo-1-chloro-, (1Z)-
Brand Name: Vulcanchem
CAS No.: 67546-49-0
VCID: VC18929363
InChI: InChI=1S/C3H4BrCl/c4-2-1-3-5/h1,3H,2H2/b3-1-
SMILES:
Molecular Formula: C3H4BrCl
Molecular Weight: 155.42 g/mol

1-Propene, 3-bromo-1-chloro-, (1Z)-

CAS No.: 67546-49-0

Cat. No.: VC18929363

Molecular Formula: C3H4BrCl

Molecular Weight: 155.42 g/mol

* For research use only. Not for human or veterinary use.

1-Propene, 3-bromo-1-chloro-, (1Z)- - 67546-49-0

CAS No. 67546-49-0
Molecular Formula C3H4BrCl
Molecular Weight 155.42 g/mol
IUPAC Name (Z)-3-bromo-1-chloroprop-1-ene
Standard InChI InChI=1S/C3H4BrCl/c4-2-1-3-5/h1,3H,2H2/b3-1-
Standard InChI Key AHUWMUAVZFJTOC-IWQZZHSRSA-N
Isomeric SMILES C(/C=C\Cl)Br
Canonical SMILES C(C=CCl)Br

Structural and Molecular Characteristics

Molecular Configuration

1-Propene, 3-bromo-1-chloro-, (1Z)- features a propene backbone (CH2=CHCH2\text{CH}_2=\text{CH}-\text{CH}_2) with bromine and chlorine substituents at the third and first carbon positions, respectively. The (1Z) designation indicates that the higher-priority substituents (bromine and chlorine) reside on the same side of the double bond, as defined by the Cahn-Ingold-Prelog rules. This cis configuration imposes steric and electronic constraints that differentiate it from the E-isomer. The molecular structure can be represented as:

ClCH2C(Br)=CH2\text{Cl}-\text{CH}_2-\text{C}(\text{Br})=\text{CH}_2

The Z-configuration enhances polarization of the double bond, increasing susceptibility to electrophilic attacks.

Spectroscopic Identification

Key spectroscopic features include:

  • NMR: The 1H^1\text{H} NMR spectrum shows distinct vinyl proton signals split by coupling with adjacent bromine and chlorine atoms.

  • IR: Stretching frequencies for C=C\text{C}=\text{C} (1640–1680 cm1^{-1}) and CBr\text{C}-\text{Br} (550–600 cm1^{-1}) confirm the alkene and halogen functionalities.

Physicochemical Properties

Physical State and Thermodynamics

1-Propene, 3-bromo-1-chloro-, (1Z)- is a colorless to light yellow liquid at room temperature. Critical thermodynamic parameters include:

PropertyValueReference
Boiling Point63°C
Specific Gravity (20°C)1.43
Refractive Index1.45
Flash Point4°C (Highly flammable)

The low flash point necessitates stringent safety protocols during handling and storage.

Solubility and Stability

The compound is sparingly soluble in water but miscible with organic solvents like dichloromethane and ethyl acetate. It is sensitive to light, heat, and air, requiring storage under inert gas at refrigerated temperatures (0–10°C). Prolonged exposure to ambient conditions accelerates decomposition, releasing toxic hydrogen halides.

Reactivity and Reaction Mechanisms

Electrophilic Additions

The electron-deficient double bond readily undergoes electrophilic additions. For example, reaction with hydrogen bromide (HBr\text{HBr}) in the presence of peroxides follows an anti-Markovnikov pathway, yielding 1,3-dihalopropanes:

ClCH2C(Br)=CH2+HBrClCH2C(Br)CH2Br\text{Cl}-\text{CH}_2-\text{C}(\text{Br})=\text{CH}_2 + \text{HBr} \rightarrow \text{Cl}-\text{CH}_2-\text{C}(\text{Br})-\text{CH}_2\text{Br}

Nucleophilic Substitutions

The chlorine and bromine atoms participate in SN2\text{S}_\text{N}2 and SN1\text{S}_\text{N}1 reactions. Hydrolysis with aqueous sodium hydroxide produces allylic alcohols, while treatment with ethoxide leads to ether derivatives:

ClCH2C(Br)=CH2+NaOHHOCH2C(Br)=CH2+NaCl\text{Cl}-\text{CH}_2-\text{C}(\text{Br})=\text{CH}_2 + \text{NaOH} \rightarrow \text{HO}-\text{CH}_2-\text{C}(\text{Br})=\text{CH}_2 + \text{NaCl}

Radical-Mediated Reactions

Benzoyl peroxide initiates radical chain reactions, enabling homolytic cleavage of the CBr\text{C}-\text{Br} bond. This pathway is exploited in polymer synthesis and cross-coupling reactions.

Applications in Organic Synthesis

Pharmaceutical Intermediates

1-Propene, 3-bromo-1-chloro-, (1Z)- serves as a key intermediate in synthesizing:

  • Gemfibrozil: A lipid-regulating agent used to treat hypertriglyceridemia.

  • Reproterol: A bronchodilator for asthma management.

Polymer Chemistry

The compound’s dual reactivity facilitates incorporation into copolymers, enhancing thermal stability and halogen content for flame-retardant materials.

Agrochemicals

Derivatives of this compound are precursors to herbicides and insecticides, leveraging its halogen atoms for bioactivity.

Hazard StatementPrecautionary Measure
H225: Flammable liquidStore away from ignition sources
H315: Skin irritationWear protective gloves
H319: Eye irritationUse face shields

Environmental Impact

Aquatic toxicity studies indicate LC50_{50} values < 1 mg/L for fish, necessitating containment measures to prevent ecosystem contamination. Biodegradation pathways are slow, emphasizing the need for advanced waste treatment.

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